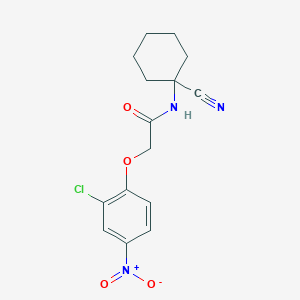
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-nitrophenoxy group and a cyanocyclohexylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:
Formation of the phenoxy group: This can be achieved by reacting 2-chloro-4-nitrophenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the cyanocyclohexyl group: This step involves the reaction of the intermediate with a cyanocyclohexylamine derivative under suitable conditions, often involving a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chloro group may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include phenoxy acids or ketones.
Reduction: Products may include amino derivatives.
Substitution: Products may include substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-chloro-4-nitrophenoxy)acetamide: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)acetamide: Lacks the phenoxy group.
2-(4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro-nitrophenoxy group and the cyanocyclohexylacetamide moiety makes 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide unique. This combination of functional groups may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Eigenschaften
Molekularformel |
C15H16ClN3O4 |
|---|---|
Molekulargewicht |
337.76 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O4/c16-12-8-11(19(21)22)4-5-13(12)23-9-14(20)18-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,20) |
InChI-Schlüssel |
ROJLANWAPCKQIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13366643.png)
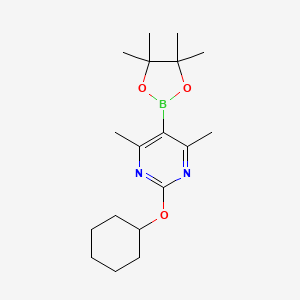

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
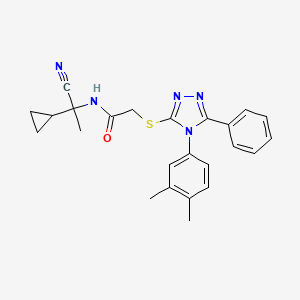
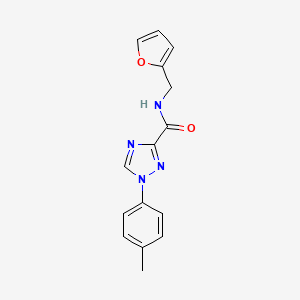
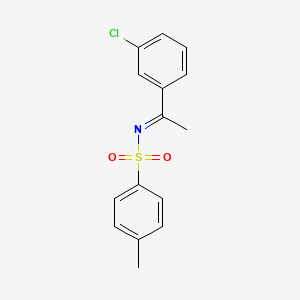
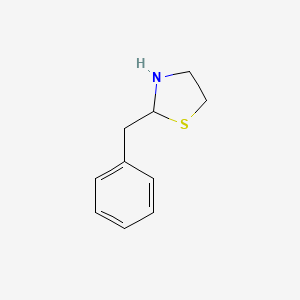
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366682.png)
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13366686.png)
![1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine](/img/structure/B13366690.png)

